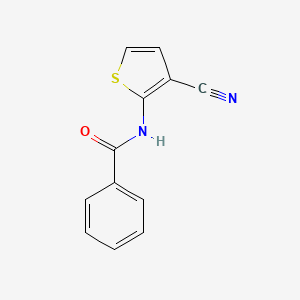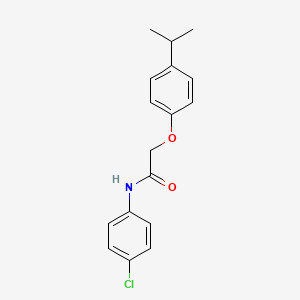
2,2,4-trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2-dihydroquinoline derivatives, which have been extensively studied for various chemical and biological properties. The interest in these compounds arises from their structural complexity and potential application in different fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline derivatives involves various chemical reactions. One approach involves the condensation of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, leading to the formation of 3-nitro-1,2-dihydroquinolines, which are further transformed into different derivatives (Yan et al., 2004). Another method includes the synthesis of 3,4-dihydroquinazolin-4-ones from N-(2-nitrobenzoyl)amides under reductive conditions (Nishiyama et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,2-dihydroquinoline derivatives, including crystal structure determination, is crucial for understanding their chemical behavior. The crystal structure determination is generally performed by X-ray single crystal diffraction. These compounds typically crystallize in various crystal systems and exhibit complex three-dimensional packing structures consolidated by van der Waals forces and weak hydrogen bonds (Fotie et al., 2014).
Chemical Reactions and Properties
The chemical reactions of these compounds include transformations like N-heterocyclization, which can be catalyzed by elements such as selenium, leading to the formation of various heterocyclic compounds. The reactivity of these compounds is significantly influenced by the nitro group and other substituents present in the molecule (Nishiyama et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on the synthesis and crystal structure analysis of derivatives related to 2,2,4-trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. For instance, the synthesis and crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been examined, revealing insights into their crystal packing and the interactions that stabilize their structures. These studies highlight the importance of weak directional hydrogen bonds and van der Waals forces in the three-dimensional crystal packing structures of these compounds (Fotie et al., 2014).
Potential Applications
Antimicrobial and Bioactive Properties : Some derivatives have been synthesized with the intention of exploring their bioactive properties, including antimicrobial activity. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands have been investigated for their antimicrobial activities, showcasing the potential of these compounds in the development of new antimicrobial agents (Chai et al., 2017).
Corrosion Inhibition : The compounds have also been studied for their application in corrosion inhibition. Electrochemical investigations have demonstrated their effectiveness in protecting mild steel against corrosion in hydrochloric acid solution, highlighting their potential as corrosion inhibitors (Khan et al., 2017).
Photolabile Protecting Groups : The synthesis and photochemistry of derivatives have been explored for their use as photolabile protecting groups. These studies emphasize the compounds' sensitivity to multiphoton-induced photolysis, making them suitable for applications in the controlled release of biologically active molecules (Fedoryak & Dore, 2002).
Catalysis and Organic Synthesis : Furthermore, these compounds play a role in catalysis and organic synthesis, serving as intermediates or reactants in the synthesis of more complex molecules. Their involvement in various organic reactions underscores their versatility and utility in the field of synthetic chemistry.
Propiedades
IUPAC Name |
2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-12-19(2,3)20(18-7-5-4-6-17(14)18)13-15-8-10-16(11-9-15)21(22)23/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFQCGFHIZDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)
![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)


![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)